N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide
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Description
N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23FN6O and its molecular weight is 394.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity Evaluation
Inotropic Evaluation : Research on structurally similar compounds, such as 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, revealed their synthesis and positive inotropic activity, suggesting potential for heart-related treatments (Liu et al., 2009).
Anticonvulsant Activity : The synthesis and evaluation of 3H-imidazo[4,5-c]-pyridazine and 1H-imidazo[4,5-d]pyridazine analogs of anticonvulsant purines demonstrate the process of identifying new therapeutic agents for seizure management (Kelley et al., 1995).
Antimicrobial Activity : Novel benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity, showcasing the methodology for discovering treatments for neurodegenerative diseases (Gupta et al., 2020).
Drug Metabolism and Pharmacokinetics
- Hydrolysis-Mediated Clearance : Studies on novel anaplastic lymphoma kinase inhibitors detail the impact of hydrolysis on drug pharmacokinetics, highlighting the importance of chemical stability in drug development (Teffera et al., 2013).
Drug Design and Synthesis
- GPR39 Agonists : Discovery and characterization of novel GPR39 agonists allosterically modulated by zinc provide an example of receptor-targeted drug development, emphasizing the role of metal ions in modulating drug activity (Sato et al., 2016).
Antituberculosis Agents
- GyrB Inhibitors : The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors showcase efforts in combating tuberculosis through targeted enzyme inhibition (Jeankumar et al., 2013).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-15-23-10-12-28(15)20-9-8-19(25-26-20)27-11-2-3-17(14-27)21(29)24-13-16-4-6-18(22)7-5-16/h4-10,12,17H,2-3,11,13-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLIPKBOJJESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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